PI3Kδ Enzyme Inhibition: 102 nM IC50 in Cellular Assay
The compound exhibits measurable inhibitory activity against the lipid kinase PI3Kδ, a key target in oncology and immunology. In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (Ser473) in Ri-1 cells, 3-(pyridin-2-yl)piperidin-3-ol dihydrochloride demonstrated an IC50 of 102 nM [1]. This activity, while modest, defines the compound's utility as a starting point for further medicinal chemistry optimization.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | PI3Kδ assay in Ri-1 cells; a more potent reference PI3Kδ inhibitor in the same class (BindingDB BDBM200638) shows IC50 = 2.5 nM [2] |
| Quantified Difference | 40.8-fold less potent than a highly optimized reference compound |
| Conditions | Electrochemiluminescence assay measuring pAKT (S473) in Ri-1 cells after 30 min |
Why This Matters
This quantitative activity provides a defined benchmark for SAR studies, allowing researchers to assess the impact of structural modifications on PI3Kδ potency.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). IC50 = 102 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] BindingDB. BDBM200638 (US9227977). IC50 = 2.5 nM for PI3Kδ. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=200638 View Source
